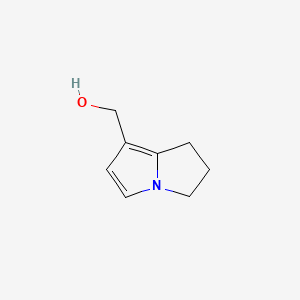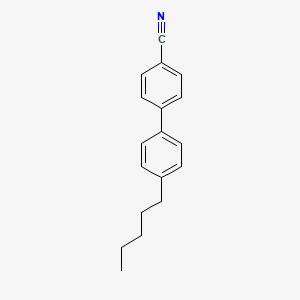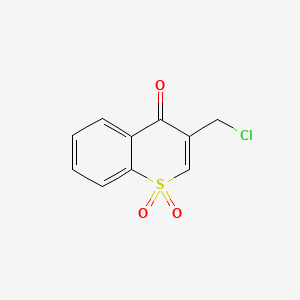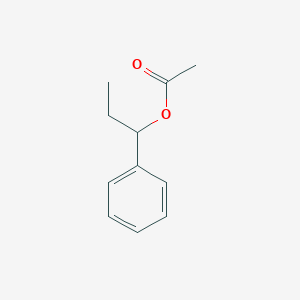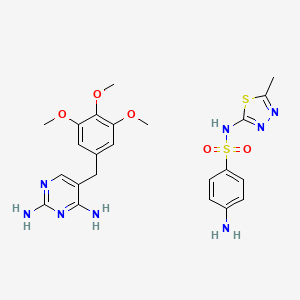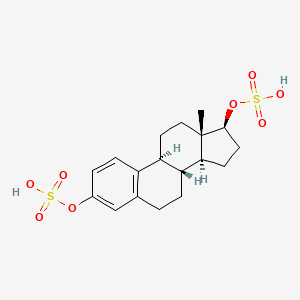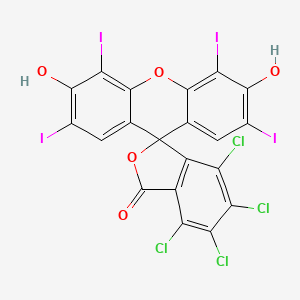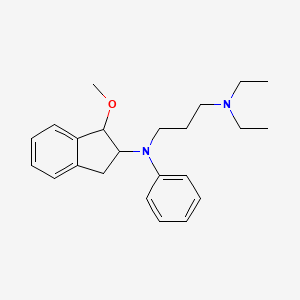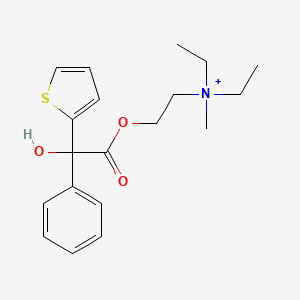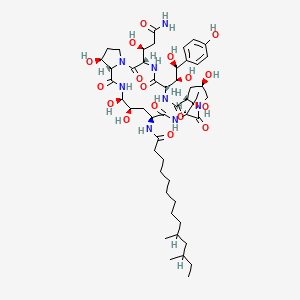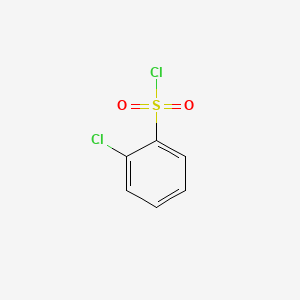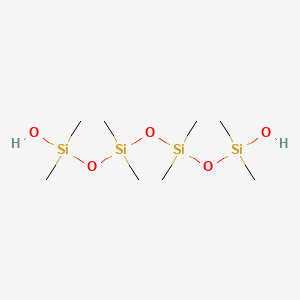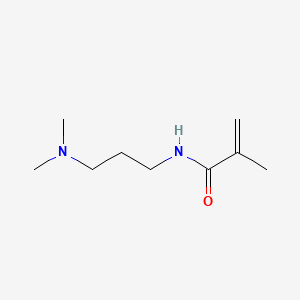
N-(3-(Dimethylamino)propyl)methacrylamide
Overview
Description
N-(3-(Dimethylamino)propyl)methacrylamide, also known as Dimethylamino propyl methacrylamide, is a tertiary amino compound . It is used as a fiber modifier to improve the dyeability of acrylic fibers to acidic dyes and the thermal stability of dyeability . It can also be used as a pulp aid and coagulant, a dehydration promoter in the papermaking process, a paper sizing agent, a film-forming agent, and more .
Synthesis Analysis
A novel pH-sensitive hydrogel system composed of itaconic acid (IA) and N-[3-(dimethylamino)propyl] methacrylamide was designed. This system was prepared by aqueous copolymerization with N,N-methylene bisacrylamide as a chemical crosslinker .
Molecular Structure Analysis
The chemical structure of the hydrogels was characterized by Fourier transform infrared (FTIR) spectroscopy . The structure, thermal stability, morphology, swellability in SIF (at 20-70o C), cytotoxicity on mouse embryonic fibroblast (NIH3T3) cells of this hydrogel and its interaction with THP were analyzed .
Chemical Reactions Analysis
The reactivity ratios were found to be close (0.64 and 0.51) for the copolymerization of DMAPMA with methyl acrylate in benzene .
Physical And Chemical Properties Analysis
N-(3-(Dimethylamino)propyl)methacrylamide has a molecular weight of 170.25 g/mol, a density of 0.94 g/mL at 25°C (lit.), a boiling point of 134 °C/2 mmHg (lit.), a flash point of >230°F, a vapor pressure of 0.4Pa at 19.85℃, and a refractive index of n20/D 1.479 (lit.) .
Scientific Research Applications
Comprehensive Analysis of DMAPMA Applications
N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA): is a versatile monomer that has found numerous applications in scientific research due to its unique chemical structure. Below is a detailed analysis of six distinct applications of DMAPMA, each within its own dedicated section.
Polymer Synthesis for Lubricating Oil Dispersants
DMAPMA is utilized in the synthesis of amine-containing organo-soluble (meth)acrylic copolymers . These copolymers act as effective dispersant viscosity modifiers for lubricating oils . The process involves homogeneous radical polymerization in hydrocarbon solvents, and the resulting copolymers exhibit marked effects on the solvent nature, influencing the copolymer composition.
CO2 Capture and Sensing
The compound’s amine-functionalized polymers (AFPs) react with carbon dioxide (CO2), making them suitable for CO2 capture and sensing applications . These AFPs can be synthesized through free radical polymerization and are tested for their electrical response to CO2 over extended periods, which is crucial for consistent CO2 concentration measurement.
Drug Delivery Systems
DMAPMA serves as a monomer in the creation of self-healing pH-responsive hydrogels . These hydrogels, specifically P(DMAPMA-stat-DAA), are designed for drug delivery applications. Their pH responsiveness and self-healing properties make them ideal candidates for controlled and targeted drug release.
Gene Delivery Vectors
Due to its ability to complex with nucleic acids, DMAPMA is used to develop gene delivery vectors . These vectors facilitate the intracellular delivery of genetic material, which is a critical step in gene therapy and other biomedical research areas.
Paint Resins and Coatings
DMAPMA is incorporated into the synthesis of polymers used in paint resins and coatings . These applications include automotive coatings and weather-resistant house paints. The monomer contributes to the performance properties of the paints, such as durability and environmental resistance.
Hair Care and Personal Care Products
The monomer is also used in the formulation of hair care and personal care products . It is a component in the synthesis of polymers that enhance the performance of these products, providing benefits like improved texture and hold.
Mechanism of Action
Safety and Hazards
N-(3-(Dimethylamino)propyl)methacrylamide causes skin irritation and may cause an allergic skin reaction. It also causes serious eye damage . It is recommended to wear personal protective equipment, use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin and eyes .
Future Directions
N-(3-(Dimethylamino)propyl)methacrylamide is widely used in the water treatment industry as a flocculant, adsorbent, and water treatment agent that reduces BOD and COD. It can also be used in the daily chemical industry, paper industry as a new distillation filter aid and reinforcing agent, cationic agent and crosslinking agent in sizing agent, pharmaceutical industry, fiber industry, oil and gas development, photosensitive material .
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)9(12)10-6-5-7-11(3)4/h1,5-7H2,2-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFCSMCGLZFNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64080-86-0 | |
| Record name | Poly[N-[3-(dimethylamino)propyl]methacrylamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64080-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7040154 | |
| Record name | N-(3-Dimethylaminopropyl)methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-(3-(Dimethylamino)propyl)methacrylamide | |
CAS RN |
5205-93-6, 67296-21-3 | |
| Record name | N-[3-(Dimethylamino)propyl]methacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-(Dimethylamino)propyl)methacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((Dimethylamino)propyl)methacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067296213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-Dimethylaminopropyl)methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-(DIMETHYLAMINO)PROPYL)METHACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63OBQ7BZDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of DMAPMA?
A1: DMAPMA is represented by the molecular formula C9H18N2O and has a molecular weight of 170.25 g/mol.
Q2: How is DMAPMA typically characterized using spectroscopic techniques?
A2: Researchers commonly employ Fourier Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR) to confirm the chemical structure of DMAPMA and its copolymers. FTIR helps identify characteristic functional groups, while 1H NMR provides insights into the proton environments within the molecule. [, , , ]
Q3: How does DMAPMA influence the properties of hydrogels?
A3: DMAPMA plays a crucial role in tuning the properties of hydrogels. It contributes to pH-responsive swelling behavior, particularly exhibiting higher swelling ratios in simulated intestinal fluid (SIF) compared to simulated gastric fluid. [, ] It also contributes to the formation of macroporous structures within hydrogels, potentially beneficial for drug delivery applications. [, ] The quaternary ammonium groups on DMAPMA units can interact with bacterial membranes, imbuing hydrogels with antimicrobial properties. [, ] Additionally, DMAPMA-containing copolymers can respond to CO2, undergoing transitions between sol and gel states, which has implications for sealant applications. []
Q4: How do different polymerization techniques influence DMAPMA-based materials?
A4: The choice of polymerization technique significantly impacts the properties of DMAPMA-based materials. Free radical polymerization of DMAPMA in the presence of cetyltrimethylammonium bromide (CTAB) as a lyotropic liquid crystal template can improve the mechanical properties of the resulting hydrogels. [] RAFT polymerization offers control over molecular weight and architecture, enabling the synthesis of well-defined DMAPMA-based (co)polymers with desirable properties for various applications, including siRNA delivery and surface modification. [, , , , , ]
Q5: What is the impact of incorporating hydrophobic monomers with DMAPMA in hydrogels?
A5: Incorporating hydrophobic monomers like lauryl acrylate (LA) with DMAPMA during hydrogel synthesis introduces hydrophobic interactions within the polymer network. This influences the swelling behavior, particularly in the presence of surfactants like SDS and DTAB. Increasing LA content generally leads to decreased swelling in SDS solutions and increased swelling in DTAB solutions with rising temperature. []
Q6: How does the composition of DMAPMA-based hydrogels influence drug release?
A6: The ratio of DMAPMA to other monomers in hydrogels significantly impacts drug release profiles. For instance, increasing DMAPMA content in poly(hydroxyethyl methacrylate)-based co-polymeric hydrogels led to increased salbutamol sulphate release. [] In poly(AAc-co-DMAPMA) hydrogels, specific compositions led to prolonged zero-order release of BSA, highlighting their potential for controlled drug delivery applications. []
Q7: What makes DMAPMA a suitable component for developing pH-sensitive drug delivery systems?
A7: DMAPMA's tertiary amine group renders it sensitive to pH changes. This characteristic makes it suitable for pH-responsive drug delivery systems, particularly for targeting drug release in specific environments like the gastrointestinal tract where pH varies considerably. [, ]
Q8: Can DMAPMA be used for targeted drug delivery?
A8: While the provided research primarily focuses on pH-responsive drug delivery using DMAPMA, its incorporation into nanogels with nanoinjection capabilities shows promise for targeted delivery, particularly for hydrophobic antimicrobial agents like Triclosan. [, ]
Q9: How does DMAPMA contribute to the development of antimicrobial materials?
A9: DMAPMA plays a vital role in creating antimicrobial materials. Its quaternary ammonium groups can interact with bacterial membranes, leading to membrane disruption and bacterial death. When incorporated into hydrogels or nanogels, DMAPMA can impart these antimicrobial properties to the material. [, , ]
Q10: How does DMAPMA contribute to the self-healing properties of hydrogels?
A10: When quaternized DMAPMA copolymers are cross-linked with agents like dithiodipropionic acid dihydrazide, the resulting hydrogels exhibit self-healing properties due to the dynamic nature of acylhydrazone bonds and disulfide linkages formed within the network. These hydrogels show promise in wound healing applications. []
Q11: How do DMAPMA-based polymers interact with siRNA?
A11: DMAPMA-based block copolymers, particularly those incorporating hydrophilic HPMA blocks, can form stable complexes with siRNA. This complexation offers protection against enzymatic degradation and facilitates siRNA delivery to cells, highlighting their potential for gene therapy applications. [, ]
Q12: What is the role of DMAPMA in the fabrication of nanocomposite materials?
A12: DMAPMA, when used in combination with clay under supercritical CO2 conditions, enables the creation of fast-swelling amphoteric nanocomposite hydrogels. These hydrogels exhibit potential applications in various fields due to their unique properties. [] DMAPMA is also used in the synthesis of nanocomposite hydrogels with nano SiO2 particles, enhancing the swelling properties of the resulting materials. []
Q13: How does DMAPMA influence the surface properties of materials?
A13: DMAPMA can be used to functionalize surfaces, modifying their properties. For instance, it can be grafted onto cellulose nanocrystals, introducing CO2 responsiveness and influencing their dispersion behavior. [] DMAPMA-containing block copolymers can also be utilized to create cationic latex particles, which readily adsorb onto anionic surfaces like silica and cellulose nanofibrils. []
Q14: How do DMAPMA-containing polymers interact with bacteria?
A14: Cationic DMAPMA-based polymers can interact with negatively charged bacterial surfaces, leading to bacterial aggregation or clustering. The nature of these interactions and their impact on bacterial viability and behavior depend on factors like polymer composition, charge density, and environmental conditions. [, , ]
Q15: Can DMAPMA-containing polymers interfere with bacterial quorum sensing?
A15: Yes, certain DMAPMA-containing polymers have demonstrated the ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system used by bacteria to regulate gene expression in a cell-density dependent manner. [, ] Specifically, polymers incorporating catechol moieties along with DMAPMA showed the ability to modulate QS responses in Vibrio harveyi. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

